
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins.
Mechanism of Action
Venetoclax binds to the BH3-binding groove of BCL-2 proteins, thereby inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is primarily metabolized by the liver and excreted in the feces. In clinical trials, Venetoclax has been shown to induce high response rates and durable remissions in patients with CLL, AML, and MM.
Advantages and Limitations for Lab Experiments
One of the main advantages of Venetoclax is its high selectivity for BCL-2 proteins, which minimizes off-target effects. However, one of the limitations of Venetoclax is its potential to cause tumor lysis syndrome (TLS), which is a life-threatening complication that can occur when large numbers of cancer cells are killed rapidly.
Future Directions
There are several future directions for the research and development of Venetoclax. One potential area of focus is the identification of biomarkers that can predict response to Venetoclax in different types of cancer. Another area of interest is the combination of Venetoclax with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, there is a need for further studies to investigate the potential of Venetoclax in the treatment of other types of cancer beyond CLL, AML, and MM.
Synthesis Methods
The synthesis of Venetoclax involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one by reacting 2-aminobenzimidazole with ethyl acetoacetate. This is followed by the reaction of the resulting compound with 3-methoxypropylamine to obtain 4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one. Finally, the amino group of this compound is protected with a tert-butyloxycarbonyl (BOC) group, which is subsequently removed to obtain Venetoclax.
Scientific Research Applications
Venetoclax has been extensively studied for its potential applications in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively targeting BCL-2 proteins, which play a key role in the survival of cancer cells.
properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-4-7-19-9-12(20)13(14(19)16)15-17-10-5-2-3-6-11(10)18-15/h2-3,5-6H,4,7-9,16H2,1H3,(H,17,18) |
InChI Key |
UXBITOVABLVONO-UHFFFAOYSA-N |
Isomeric SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
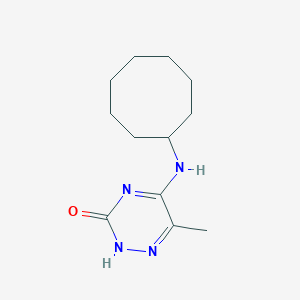
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
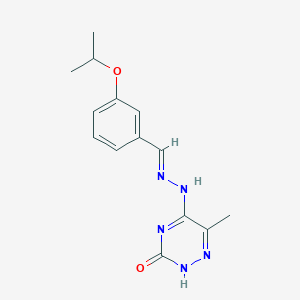
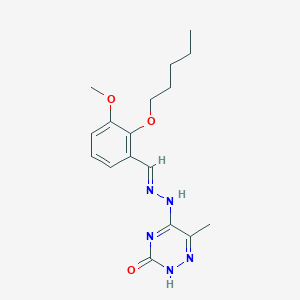
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
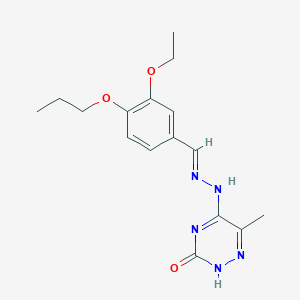

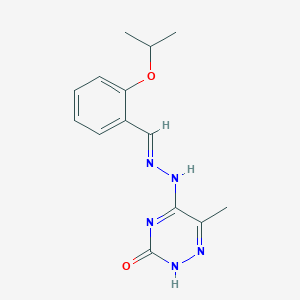

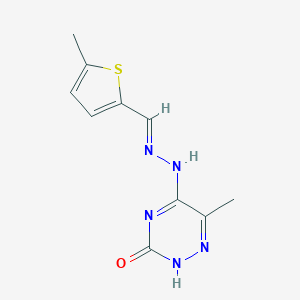
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)